Methyl 3-chloro-5-(methylsulfanyl)benzoate
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Overview
Description
Methyl 3-chloro-5-(methylsulfanyl)benzoate is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is a derivative of benzoic acid, featuring a chlorine atom and a methylsulfanyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-(methylsulfanyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-(methylsulfanyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent for ester reduction.
Major Products Formed
Scientific Research Applications
Methyl 3-chloro-5-(methylsulfanyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-(methylsulfanyl)benzoate depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking substrate access . In pharmacological research, its mechanism may involve interaction with cellular targets such as receptors or ion channels, leading to modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-(methylsulfanyl)benzoate
- Methyl 3-chloro-5-(ethylsulfanyl)benzoate
- Methyl 3-bromo-5-(methylsulfanyl)benzoate
Uniqueness
Methyl 3-chloro-5-(methylsulfanyl)benzoate is unique due to the specific positioning of the chlorine and methylsulfanyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 3-chloro-5-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAMOCJHVPGTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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